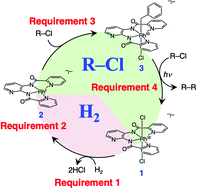Reductive C(sp3)–C(sp3) homo-coupling of benzyl or allyl halides with H2 using a water-soluble electron storage catalyst†
RSC Advances Pub Date: 2021-12-09 DOI: 10.1039/D1RA08596D
Abstract
This paper reports the first example of a reductive C(sp3)–C(sp3) homo-coupling of benzyl/allyl halides in aqueous solution by using H2 as an electron source {turnover numbers (TONs) = 0.5–2.3 for 12 h}. This homo-coupling reaction, promoted by visible light, is catalysed by a water-soluble electron storage catalyst (ESC). The reaction mechanism, and four requirements to make it possible, are also described.

Recommended Literature
- [1] Contents list
- [2] A paradigm for systematic screening and evaluation of artificial solid-electrolyte interfaces for lithium metal anodes: a computational study of binary selenides†
- [3] A new hybrid nanocomposite electrode based on Au/CeO2-decorated functionalized glassy carbon microspheres for the voltammetric sensing of quercetin and its interaction with DNA†
- [4] Copolymer-supported heterogeneous organocatalyst for asymmetric aldol addition in aqueous medium†
- [5] Functionalization of [60]fullerene through fullerene cation intermediates
- [6] Papers accepted for publication in The Analyst
- [7] Computational methods for training set selection and error assessment applied to catalyst design: guidelines for deciding which reactions to run first and which to run next†
- [8] Fluorination in enhancing photoactivated antibacterial activity of Ru(ii) complexes with photo-labile ligands†
- [9] Self-activation for activated carbon from biomass: theory and parameters†
- [10] The stereospecific hydrogenation of an exocyclic methylene group

Journal Name:RSC Advances
Research Products
-
CAS no.: 1075-74-7
-
CAS no.: 10277-44-8
-
CAS no.: 156779-05-4









